molecular formula C19H15ClN4O2S B2841560 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903869-29-4

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No. B2841560
CAS RN: 903869-29-4
M. Wt: 398.87
InChI Key: CHDOMZBPOWIQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CBP and is used in various research studies due to its unique properties.

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to "5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, demonstrated good to moderate activities against test microorganisms, showcasing their potential in antimicrobial research (Bektaş et al., 2007).

Anti-inflammatory and Antimicrobial Properties

Another study reported the synthesis of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which were tested for in vitro activities against various bacteria and Candida albicans. Some derivatives showed promising activities, particularly against Gram-positive bacteria. Additionally, in vivo anti-inflammatory activity was assessed, indicating that certain compounds exhibited significant dose-dependent activity (Al-Omar et al., 2010).

Antituberculostatic Activity

Compounds featuring phenylpiperazineacetic hydrazide cyclization products were synthesized and tested for their in vitro tuberculostatic activity. The minimum inhibitory concentrations (MIC) of these compounds ranged between 25 - 100 mg/mL, suggesting their potential use in combating tuberculosis (Foks et al., 2004).

Allosteric Enhancers of A1 Adenosine Receptor

A series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were synthesized and evaluated as potent allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring attached to the piperazine significantly influenced the allosteric enhancer activity, highlighting the importance of molecular modifications in enhancing biological activities (Romagnoli et al., 2008).

properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-6-3-11-27-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDOMZBPOWIQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

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